N'-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide
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Overview
Description
N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide is an organic compound that features a benzohydrazide core substituted with an iodine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide typically involves the following steps:
Formation of the Benzohydrazide Core: The initial step involves the preparation of 3-iodo-4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride.
Hydrazide Formation: The acid chloride is then reacted with hydrazine hydrate to form the benzohydrazide.
Acylation: The final step involves the acylation of the benzohydrazide with 2,2-dimethylpropanoyl chloride under basic conditions to yield N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazide group can participate in redox reactions, potentially forming different oxidation states.
Acylation and Alkylation: The compound can undergo further acylation or alkylation reactions at the hydrazide nitrogen.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products may include various oxidized forms of the hydrazide.
Reduction: Reduced forms of the hydrazide, potentially leading to amines.
Scientific Research Applications
N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
N’-(2,2-dimethylpropanoyl)-2-methoxybenzohydrazide: Similar structure but lacks the iodine atom.
N’-(2,2-dimethylpropanoyl)-4-methoxybenzohydrazide: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
N’-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide is unique due to the presence of the iodine atom, which can significantly alter its reactivity and interaction with biological targets compared to its non-iodinated analogs.
Properties
IUPAC Name |
N'-(2,2-dimethylpropanoyl)-3-iodo-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O3/c1-13(2,3)12(18)16-15-11(17)8-5-6-10(19-4)9(14)7-8/h5-7H,1-4H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRRMBWYNGPMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=CC(=C(C=C1)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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